(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a complex structure with multiple functional groups, including a furan ring, a thiazole ring, and a nitrothiophene ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the thiazole core.
Introduction of the nitrothiophene group: This can be done through nitration reactions followed by coupling with the thiazole-furan intermediate.
Formation of the acrylamide moiety: The final step involves the formation of the acrylamide group through an amide coupling reaction, often using reagents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The furan and thiazole rings can undergo reduction reactions, potentially altering their electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide: can be compared with other acrylamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can confer unique chemical and biological properties
Properties
IUPAC Name |
(E)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-9-2-5-12(22-9)11-8-23-15(16-11)17-13(19)6-3-10-4-7-14(24-10)18(20)21/h2-8H,1H3,(H,16,17,19)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAXBYQGSOGMJQ-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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